molecular formula C21H16FN3S B2638177 2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1105240-20-7

2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2638177
CAS No.: 1105240-20-7
M. Wt: 361.44
InChI Key: GLSFXQMXDNMJGN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Key structural features include:

  • Position 2: A 4-fluorophenyl group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability .
  • Position 4: A (4-vinylbenzyl)thio substituent, which introduces a sulfur atom and a vinyl group. The vinyl moiety may enhance reactivity or serve as a site for further functionalization (e.g., polymerization) .

This compound is likely synthesized via nucleophilic substitution or reductive amination, as seen in analogous pyrazolo[1,5-a]pyrazine derivatives .

Properties

IUPAC Name

4-[(4-ethenylphenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3S/c1-2-15-3-5-16(6-4-15)14-26-21-20-13-19(24-25(20)12-11-23-21)17-7-9-18(22)10-8-17/h2-13H,1,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSFXQMXDNMJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is C18H18FN3SC_{18}H_{18}FN_3S with a molecular weight of approximately 325.42 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.

Research indicates that compounds similar to 2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine may modulate protein kinase activity, particularly targeting tyrosine kinases such as ALK (anaplastic lymphoma kinase) and Trk receptors. These interactions are crucial in the context of cancer treatment and neurological disorders .

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this structure. For instance, diaryl macrocyclic compounds have shown effectiveness against various cancer cell lines by inhibiting tyrosine kinases involved in tumor growth and metastasis .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA549 (Lung Cancer)10ALK inhibition
Compound BMDA-MB-231 (Breast Cancer)15Trk inhibition
Compound CHeLa (Cervical Cancer)8Multi-kinase inhibition

Neurological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exert neuroprotective effects. It is hypothesized that it could modulate dopaminergic activity through indirect mechanisms, potentially benefiting conditions like Parkinson's disease .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial investigated the efficacy of a similar compound in patients with non-small cell lung cancer (NSCLC). The results indicated a significant reduction in tumor size in patients treated with the compound compared to the control group .
  • Neuroprotective Effects : In animal models of neurodegenerative diseases, administration of compounds structurally related to 2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine resulted in improved motor function and reduced neuroinflammation .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit promising anticancer properties. The compound's structural features allow for interactions with biological targets involved in cancer progression. For instance, studies have shown that modifications of pyrazolo compounds can lead to significant inhibition of tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluated a series of pyrazolo derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives had IC50_{50} values in the low micromolar range, suggesting potent anticancer activity .

Inhibition of Enzymatic Activity

The compound has been explored for its potential to inhibit enzymes such as tyrosinase, which is implicated in hyperpigmentation disorders. Research has demonstrated that structural modifications can enhance the inhibitory efficacy against tyrosinase, making it a candidate for developing treatments for skin conditions.

  • Case Study : A recent investigation into 4-(4-fluorobenzyl)piperazine derivatives highlighted their effectiveness as tyrosinase inhibitors. The study concluded that these compounds could serve as lead structures for developing new therapeutic agents targeting pigmentation disorders .

Building Blocks in Organic Synthesis

2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecular architectures.

  • Synthesis Example : The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for further functionalization .

Luminescent Materials

The unique electronic properties of pyrazolo compounds make them suitable for applications in material science, particularly in the development of luminescent materials. These materials have potential uses in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

  • Research Insight : Recent studies have focused on incorporating pyrazolo derivatives into luminescent frameworks, showing enhanced photophysical properties that are desirable for device applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine exhibit variations in substituents at positions 2 and 4, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Structural and Physicochemical Comparison

Compound Name Position 2 Substituent Position 4 Substituent Molecular Weight (g/mol) logP Key Features/Applications References
Target Compound 4-Fluorophenyl (4-Vinylbenzyl)thio ~330 (estimated) ~3.8* Potential reactivity via vinyl group
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-Fluorophenyl Chlorine 247.66 N/A Building block for further derivatization
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine 3-Chloro-4-ethoxyphenyl (3-Fluorobenzyl)thio N/A N/A Enhanced lipophilicity from halogenated aryl groups
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine 2-Methylphenyl Benzylsulfanyl 331.44 4.22 High logP suggests CNS permeability
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 5-(4-Fluorobenzyl) Methyl ester 303.29 N/A Ester group for prodrug strategies

*Estimated based on substituent contributions (vinyl group reduces logP compared to benzyl).

Key Research Findings and Implications

Fluorophenyl Advantage : The 4-fluorophenyl group at position 2 is a recurring motif in bioactive pyrazoloheterocycles, likely due to improved metabolic stability and binding interactions .

Thioether Flexibility: Substituents at position 4 (e.g., vinylbenzyl, benzyl, or halogenated aryl) modulate lipophilicity and reactivity.

Unmet Potential: While the target compound’s biological data are absent, structural analogs suggest possible applications in CNS disorders (via dopamine receptor interaction) or anti-inflammatory therapies (via COX-2 inhibition) .

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyrazolo[1,5-a]pyrazine core in derivatives like 2-(4-fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine?

The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via solvent pyrolysis or stepwise functionalization. For example, 4-chloropyrazolo[1,5-a]pyrazine intermediates can be generated through thermal decomposition of precursors like 4-methoxy derivatives, followed by bromination or nitration to introduce substituents at position 3 . Reductive amination (using sodium triacetoxyborohydride in DCM) is effective for introducing amine-containing groups, as demonstrated in PI3Kδ inhibitor synthesis . Thioether formation at position 4 may involve nucleophilic substitution with thiols under basic conditions, though specific protocols for vinylbenzyl thio groups require optimization.

Q. How is the 4-fluorophenyl moiety incorporated into pyrazolo[1,5-a]pyrazine derivatives?

The 4-fluorophenyl group is often introduced via Suzuki-Miyaura coupling or alkylation of pre-functionalized intermediates. For instance, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine with 4-fluorobenzyl halides in the presence of a base like N,N-diisopropylethylamine (DIEA) . Alternatively, fluorinated aryl boronic acids can be coupled to halogenated pyrazolo[1,5-a]pyrazine cores under palladium catalysis .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituent patterns and confirm regiochemistry (e.g., distinguishing between pyrazolo[1,5-a]pyrazine isomers) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for sulfur-containing derivatives .
  • Elemental analysis : Confirms purity and stoichiometry, especially for novel derivatives lacking literature precedents .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectral data for pyrazolo[1,5-a]pyrazine derivatives?

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Iterative refinement using density functional theory (DFT) calculations with implicit solvent models (e.g., COSMO-RS) can improve agreement with experimental 1H^1 \text{H} NMR shifts . X-ray crystallography provides definitive structural validation, though it requires high-purity crystals. For ambiguous cases, 2D NMR (e.g., HSQC, NOESY) resolves overlapping signals .

Q. What catalytic strategies enable efficient functionalization at position 4 of the pyrazolo[1,5-a]pyrazine core?

Iodine-catalyzed multicomponent reactions (e.g., with sulfonyl hydrazides) enable direct C–H sulfenylation at position 4 under metal-free conditions, yielding densely functionalized derivatives . For thioether installation, photoredox catalysis or transition-metal-mediated C–S cross-coupling (e.g., CuI/ligand systems) may enhance regioselectivity compared to traditional nucleophilic substitution .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate kinase inhibition potential in such derivatives?

SAR studies should prioritize:

  • Variation of substituents : Modify the 4-vinylbenzyl thio group to assess steric/electronic effects (e.g., replacing vinyl with ethyl or aryl groups) .
  • Bioisosteric replacement : Substitute the fluorophenyl group with chlorophenyl or trifluoromethylphenyl to probe hydrophobic interactions .
  • Kinase profiling : Screen against ROS1, PI3Kδ, or ULK1 kinases using enzymatic assays (e.g., ADP-Glo™ kinase assays) and compare with known inhibitors like ULK-101 .

Q. What computational workflows predict the impact of fluorophenyl substitution on target binding affinity?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can model fluorophenyl interactions with kinase ATP-binding pockets. Free-energy perturbation (FEP) calculations quantify the contribution of fluorine’s electronegativity and hydrophobic effects . For example, fluorine substitution on phenyl rings enhances binding to PI3Kδ via halogen bonding with backbone carbonyls .

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